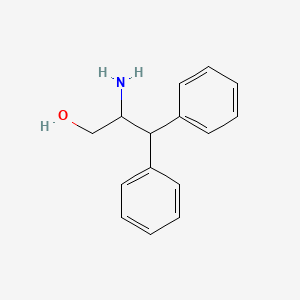
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is a chemical compound with a unique structure that includes a thioxanthene core substituted with a methyl group and three ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthioxanthone with strong oxidizing agents to introduce the ketone functionalities at the 9, 10, and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthene derivatives.
Applications De Recherche Scientifique
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Thioxanthone: A related compound with similar structural features but different functional groups.
Uniqueness
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of three ketone functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
14753-21-0 |
|---|---|
Formule moléculaire |
C14H10O3S |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
2-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)18(13,16)17/h2-8H,1H3 |
Clé InChI |
OFQWOKQMFNXHKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8533354.png)




![tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate](/img/structure/B8533407.png)


![5-Bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8533424.png)
![4-(4-Chloro-phenyl)-1-methyl-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8533431.png)


![(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate](/img/structure/B8533461.png)
![N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B8533465.png)
